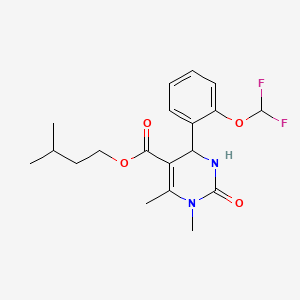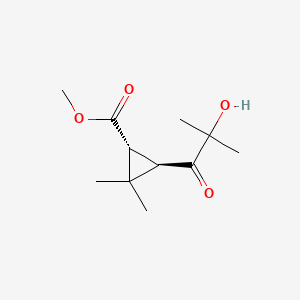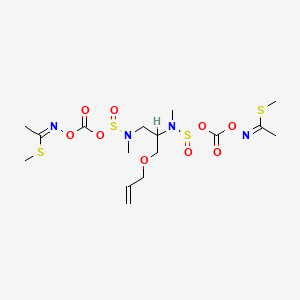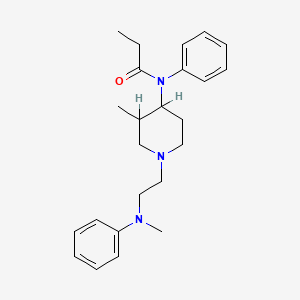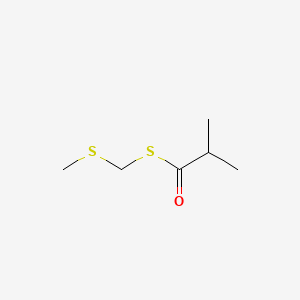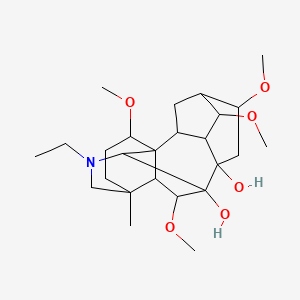
Deoxylycoctonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxylycoctonine is a diterpene alkaloid derived from plants of the Delphinium genus. It is one of the many bioactive compounds found in these plants, which have been traditionally used for their medicinal properties. This compound is particularly noted for its complex structure and potential pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of deoxylycoctonine involves multiple steps, starting from simpler diterpene precursors. One common method includes the selective removal of hydroxy groups from lycoctonine using Huang-Minlon reduction . This process requires precise control of reaction conditions to ensure the correct structural modifications.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as Delphinium plants, remains a viable method. This involves harvesting the plants, followed by extraction and purification processes to isolate the compound .
化学反応の分析
Types of Reactions: Deoxylycoctonine undergoes various chemical reactions, including:
Oxidation: This can be achieved using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Huang-Minlon reduction is used to selectively remove hydroxy groups.
Substitution: Various nucleophiles can be introduced to modify the structure of this compound.
Common Reagents and Conditions:
Oxidation: DDQ in an organic solvent.
Reduction: Huang-Minlon reduction using hydrazine and a base.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction can yield deoxy derivatives .
科学的研究の応用
作用機序
The mechanism of action of deoxylycoctonine is not fully understood, but it is believed to interact with various molecular targets in the body. It may exert its effects by modulating ion channels or interacting with specific receptors, leading to changes in cellular signaling pathways .
類似化合物との比較
Lycotonine: A precursor to deoxylycoctonine with similar structural features.
Aconitine: Another diterpene alkaloid with similar pharmacological properties.
Delphinine: Found in the same plant genus and shares some structural similarities.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its selective synthesis and the ability to undergo various chemical reactions make it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
41547-37-9 |
|---|---|
分子式 |
C25H41NO6 |
分子量 |
451.6 g/mol |
IUPAC名 |
11-ethyl-4,6,16,18-tetramethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol |
InChI |
InChI=1S/C25H41NO6/c1-7-26-12-22(2)9-8-16(30-4)24-14-10-13-15(29-3)11-23(27,17(14)18(13)31-5)25(28,21(24)26)20(32-6)19(22)24/h13-21,27-28H,7-12H2,1-6H3 |
InChIキー |
JBMHRENUZHIXEX-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



